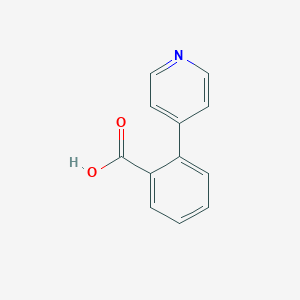

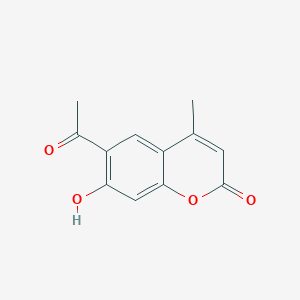

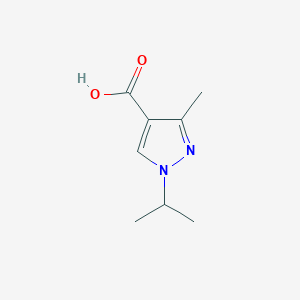

![molecular formula C7H8O3 B169847 (3R,3aS,6aS)-3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one CAS No. 148555-10-6](/img/structure/B169847.png)

(3R,3aS,6aS)-3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, methods for the preparation of diastereomerically pure (3R,3aS,6aR) hexahydro-furo[2,3-b]furan-3-ol have been patented . Another method involves the use of S-2,3-O-isopropylideneglyceraldehyde as the source of chirality .科学的研究の応用

Sustainable Polymer and Fuel Production

One promising application of furan derivatives is in the development of sustainable polymers and fuels. Furan derivatives, such as 5-Hydroxymethylfurfural (HMF), are versatile reagents produced from plant biomass and can replace non-renewable hydrocarbon sources. These compounds are essential in producing sustainable polymers, functional materials, and biofuels, offering an eco-friendly alternative to traditional petrochemicals. HMF and its derivatives, like 2,5-furandicarboxylic acid and 2,5-dimethylfuran, are particularly noteworthy for their potential in creating new generations of polymers and renewable fuels (Chernyshev et al., 2017).

Conversion of Biomass-Derived Compounds

The catalytic transformation of biomass-derived furfurals into cyclopentanones and their derivatives is another critical application. These transformations are vital for producing a wide spectrum of petrochemicals from biorefineries using furfural (FF) and HMF as feedstock. Cyclopentanone (CPN) and its derivatives serve as crucial intermediates for synthesizing compounds with significant commercial prospects. Advancements in this area focus on improving scalability, selectivity, environmental footprint, and cost competitiveness of the conversion process (Dutta & Bhat, 2021).

Biocatalytic Valorization of Furans

Biocatalysis presents an alternative for the valorization of inherently unstable furan compounds, offering a high-selectivity process under mild conditions. This application is particularly relevant for converting toxic furans in hydrolysates into valuable products through oxidation-reduction processes, esterifications, and carboligations. Although current productivities are modest, there is significant potential for development and scale-up, highlighting biocatalysis as a viable route for upgrading furans into ecologically friendly products (Domínguez de María & Guajardo, 2017).

Hydrothermal Conversion of Biomass to Furfural Derivatives

Hydrothermal conversion of biomass into furan compounds like furfural and HMF is essential for the efficient utilization of biomass. This process allows the conversion of biomass into value-added chemicals and liquid fuels, helping to reduce reliance on fossil fuels and mitigate environmental issues. Recent progress in homogeneous catalytic systems has improved the selective conversion of biomass into furan products, with a focus on developing catalysts that facilitate highly selective hydrothermal conversion processes (Zhao et al., 2021).

特性

IUPAC Name |

(3R,3aS,6aS)-3-hydroxy-3,3a,4,6a-tetrahydrocyclopenta[b]furan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c8-6-4-2-1-3-5(4)10-7(6)9/h1,3-6,8H,2H2/t4-,5+,6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOTRXPYWDQSASJ-NGJCXOISSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2C1C(C(=O)O2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=C[C@H]2[C@@H]1[C@H](C(=O)O2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,3aS,6aS)-3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

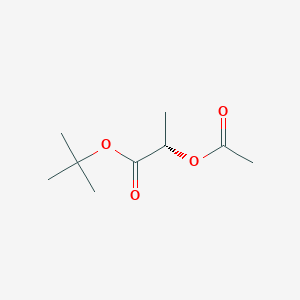

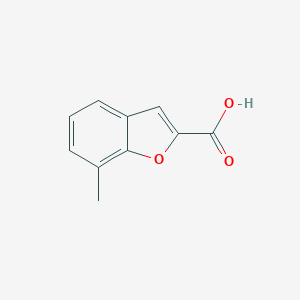

![[2-[(1S,2S,4R,6S,8S,9S,11S,12S,13R)-6-Cyclohexyl-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 2-methylpropanoate](/img/structure/B169780.png)

![2-Chloro-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B169788.png)